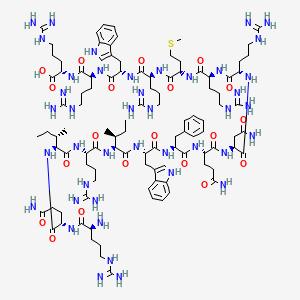![molecular formula C10H15N3O5 B12392325 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one is a complex organic compound belonging to the class of nucleosides. It is structurally characterized by a pyrimidine base attached to a sugar moiety, which includes multiple hydroxyl groups. This compound is significant in various biochemical and pharmaceutical applications due to its structural similarity to naturally occurring nucleosides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include bases like sodium hydride and solvents such as dimethylformamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where enzymes catalyze the formation of the nucleoside from its constituent parts. This method is advantageous due to its specificity and mild reaction conditions, which reduce the formation of unwanted by-products. Alternatively, chemical synthesis on an industrial scale may employ automated synthesizers to streamline the process and ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, forming simpler derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the nucleoside, and substituted compounds with various functional groups replacing the amino group .
Wissenschaftliche Forschungsanwendungen
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties due to its structural similarity to nucleoside analogs used in therapy.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as polymerases and reverse transcriptases, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with a similar structure but lacking the hydroxyl groups at specific positions.
Lamivudine: An antiviral drug with a similar pyrimidine base but different sugar moiety.
Cytarabine: A chemotherapy agent with a similar structure but different functional groups on the sugar moiety.
Uniqueness
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one is unique due to its specific arrangement of hydroxyl groups and the presence of an amino group on the pyrimidine base. This unique structure imparts distinct biochemical properties, making it valuable in various research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H15N3O5 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4(14)8-6(15)7(16)9(18-8)13-3-2-5(11)12-10(13)17/h2-4,6-9,14-16H,1H3,(H2,11,12,17)/t4-,6?,7+,8-,9-/m1/s1 |
InChI-Schlüssel |
KPPPLADORXGUFI-APFQGHBGSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O |
Kanonische SMILES |
CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




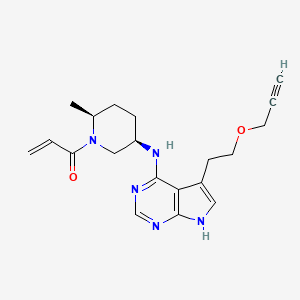

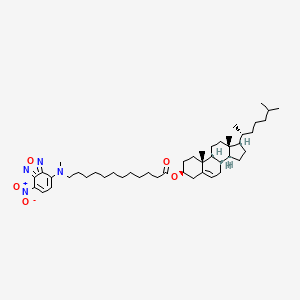

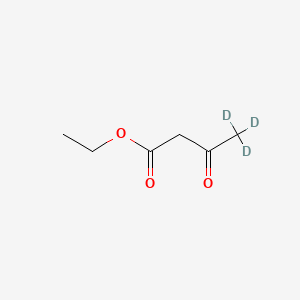
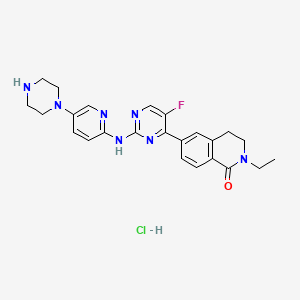
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
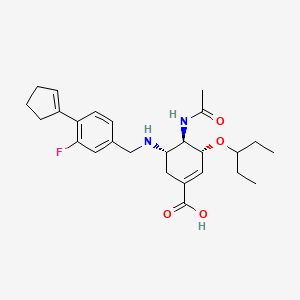
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
